Glyvenol
CAS No.:
Cat. No.: VC17942227
Molecular Formula: C29H34O6
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H34O6 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |
| Standard InChI | InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
| Standard InChI Key | ULLNJSBQMBKOJH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Glyvenol is an ethyl glycoside derivative featuring a hexofuranoside core substituted with three benzyl groups at positions 3, 5, and 6. Its IUPAC name, ethyl 3,5,6-tri-O-benzyl-hexofuranoside, reflects this arrangement . The compound’s three-dimensional conformation reveals a flexible structure with 13 rotatable bonds, enabling interactions with biological targets .
Table 1: Key Chemical Properties of Glyvenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 478.6 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Pharmacological Profile
Indications and Clinical Use
Glyvenol is exclusively marketed in combination with lidocaine (Procto-Glyvenol©) for symptomatic relief of hemorrhoids. This combination targets pain (via lidocaine’s anesthetic effect) and inflammation (via Glyvenol’s anti-edematous properties) . Notably, it is preferred in populations contraindicated for corticosteroids, such as pregnant women and the elderly .
Pharmacodynamics and Mechanism of Action
Glyvenol’s therapeutic effects are mediated through three primary mechanisms:
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Anti-Inflammatory Action: Reduces vascular permeability and edema by stabilizing capillary walls .
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Microcirculation Enhancement: Improves venous tone and blood flow in the perianal region .
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Wound Healing Acceleration: Promotes keratinocyte migration and re-epithelialization in preclinical models .
In vitro studies using human dermal fibroblasts demonstrated that Glyvenol increases cell migration by 40% compared to controls (), without affecting proliferation rates . This aligns with in vivo findings in rat wound models, where topical application reduced wound area by 32% by day 14 () .
Preclinical Evidence of Wound-Healing Efficacy
In Vitro Models
Human fibroblasts exposed to Glyvenol exhibited:
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Enhanced Migration: Closure of artificial wounds in 12 hours vs. 18 hours in controls .
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Reduced Oxidative Stress: 25% decrease in reactive oxygen species (ROS) production at 20 µM concentrations .
In Vivo Models
A rat full-thickness excisional wound model revealed:
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Faster Re-Epithelialization: 97.5% vs. 77.5% in controls () .
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No Adverse Histopathological Effects: Comparable granulation tissue quality and absence of toxicity .
| Parameter | Control Group | Glyvenol Group | Significance () |
|---|---|---|---|
| Wound Area (Day 14) | 22.4 ± 3.1 cm² | 15.2 ± 2.8 cm² | <0.05 |
| Re-Epithelialization | 77.5% | 97.5% | <0.05 |
| Complete Healing Rate | 3/8 | 6/8 | NS |
Future Directions and Unanswered Questions
Despite its established use, key gaps remain:
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Molecular Targets: The exact receptors or pathways mediating Glyvenol’s effects are unidentified.
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Human Clinical Trials: Existing data rely heavily on preclinical models; randomized controlled trials are lacking.
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Formulation Optimization: Potential synergies with other wound-healing agents (e.g., growth factors) remain unexplored.
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